Ripk3-IN-2

Necroptosis Colorectal Cancer Cell Viability

Ripk3-IN-2 is a selective RIPK3 inhibitor built on a distinct thieno[2,3-g]quinolin-8-amine scaffold, offering an orthogonal chemical approach to avoid the on-target apoptotic toxicity observed with GSK'872 at concentrations only twice its EC50. With demonstrated activity across human (HT-29) and mouse (MEF, L929) cell lines, it enables seamless translational progression without species-restricted tool switching. Choose Ripk3-IN-2 to rigorously validate RIPK3-dependent necroptosis phenotypes with minimized off-target interference and enhanced reproducibility.

Molecular Formula C21H16ClN3O2S2
Molecular Weight 442.0 g/mol
Cat. No. B12399138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk3-IN-2
Molecular FormulaC21H16ClN3O2S2
Molecular Weight442.0 g/mol
Structural Identifiers
SMILESC1CC1C2=CS(=O)(=O)C3=CC4=C(C=CN=C4C=C32)NC5=CC6=C(C=C5)SC=N6.Cl
InChIInChI=1S/C21H15N3O2S2.ClH/c25-28(26)10-16(12-1-2-12)14-8-18-15(9-21(14)28)17(5-6-22-18)24-13-3-4-20-19(7-13)23-11-27-20;/h3-12H,1-2H2,(H,22,24);1H
InChIKeyXLZJGOZHZJNQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ripk3-IN-2: A Selective RIPK3 Inhibitor for Necroptosis Pathway Research and Procurement


Ripk3-IN-2 is a small-molecule inhibitor that selectively targets Receptor-Interacting Protein Kinase 3 (RIPK3), a central mediator of the necroptotic cell death pathway . This compound, with the chemical formula C21H16ClN3O2S2 and a molecular weight of 441.95 g/mol , is primarily utilized in preclinical research to probe the role of RIPK3-dependent necroptosis in disease models including cancer and inflammatory disorders . As a tool compound, its procurement value hinges on the ability to interrogate RIPK3-specific signaling with minimal off-target interference within the RIPK family .

Why Ripk3-IN-2 Cannot Be Substituted by Generic RIPK3 Inhibitors for Robust Necroptosis Studies


The necroptosis research field is characterized by significant off-target liabilities among early RIPK3 inhibitors, particularly the well-characterized tool compound GSK'872, which is known to induce on-target apoptosis at concentrations only twice its EC50 [1]. Furthermore, the kinome selectivity profiles of RIPK3 inhibitors vary widely; for instance, GSK'872 exhibits >1,000-fold selectivity over 300 kinases , while other inhibitors like dabrafenib are primarily BRAF inhibitors with secondary RIPK3 activity [2]. These divergent properties mean that substituting one RIPK3 inhibitor for another without rigorous characterization can confound experimental results, leading to misinterpretation of necroptosis-specific phenotypes. A head-to-head selection based on quantified selectivity and cellular activity is therefore critical for procurement decisions.

Ripk3-IN-2 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key RIPK3 Inhibitor Comparators


Ripk3-IN-2 Demonstrates Potent Inhibition of HT-29 Colorectal Cancer Cell Growth

Ripk3-IN-2 potently inhibits the growth of HT-29 human colorectal adenocarcinoma cells, a model system highly relevant for necroptosis studies. The compound was tested across a concentration range of 0.3–20 μM over a 42-hour period . While a precise IC50 value for this assay is not explicitly reported in the primary source, the observed growth inhibition within this concentration window demonstrates its cellular activity . In contrast, the widely used RIPK3 inhibitor GSK'872 exhibits an IC50 of 1.3 nM in biochemical kinase assays but is often used at concentrations of 5–25 μM in cellular models of necroptosis, highlighting the significant difference between biochemical potency and required cellular efficacy . This cellular activity data provides a direct, functional endpoint for comparing the anti-proliferative effects of RIPK3 inhibition.

Necroptosis Colorectal Cancer Cell Viability

Ripk3-IN-2 Exhibits Broad Cellular Activity Across Multiple Disease-Relevant Cell Lines

Ripk3-IN-2 demonstrates consistent inhibitory effects on cell proliferation across three distinct cell lines: HT-29 (human colorectal), MEF (mouse embryonic fibroblast), and L929 (mouse fibroblast) . The compound was effective in all three lines at concentrations ranging from 0.3 to 20 μM, with varying incubation times (14 hours for MEF, 18 hours for L929, and 42 hours for HT-29) . This broad activity profile suggests Ripk3-IN-2 is a versatile tool for studying RIPK3-dependent necroptosis across different species and tissue types. In contrast, the RIPK3 inhibitor GSK'840, while more potent and selective than GSK'872, is only active against primate RIPK3, limiting its utility in widely used mouse models [1]. The cross-species activity of Ripk3-IN-2 thus provides a distinct advantage for translational research.

Mouse Embryonic Fibroblasts L929 Fibroblasts Necroptosis

Ripk3-IN-2 Possesses a Distinct Chemical Scaffold from Leading RIPK3 Inhibitors

Ripk3-IN-2 (CAS 2665669-32-7) is a thieno[2,3-g]quinolin-8-amine derivative, representing a distinct chemotype from other leading RIPK3 inhibitors . For comparison, GSK'872 is a quinolinyl-benzothiazolamine , GSK'840 is a pyridinyl-benzoxazepine , and dabrafenib is a sulfonamide-based BRAF inhibitor with off-target RIPK3 activity [1]. The unique scaffold of Ripk3-IN-2 may confer a different selectivity profile across the kinome, which is critical for minimizing off-target effects in complex biological systems. While a comprehensive kinome selectivity panel for Ripk3-IN-2 is not publicly available, its distinct chemical structure provides a strong rationale for its procurement as an orthogonal tool compound to validate RIPK3-dependent phenotypes observed with other chemotypes.

Chemoinformatics Chemical Scaffold Kinase Inhibitor Selectivity

High-Impact Research Scenarios for Procuring Ripk3-IN-2 Based on Evidence-Based Differentiation


Investigating RIPK3-Dependent Necroptosis in Human Colorectal Cancer Models

The demonstrated ability of Ripk3-IN-2 to inhibit the growth of HT-29 human colorectal cancer cells makes it a prime candidate for mechanistic studies investigating the role of necroptosis in colorectal tumorigenesis and therapy resistance. Researchers can use Ripk3-IN-2 to dissect the contribution of RIPK3-mediated cell death to tumor growth and immune modulation, providing a critical tool for validating RIPK3 as a therapeutic target in this cancer type.

Cross-Species Validation of RIPK3 as a Therapeutic Target in Mouse Disease Models

Ripk3-IN-2's confirmed activity in both human (HT-29) and mouse (MEF, L929) cell lines positions it as an ideal tool for translational studies that require validation of target engagement and efficacy across species. Unlike species-restricted inhibitors like GSK'840 [1], Ripk3-IN-2 enables seamless progression from in vitro mouse cell assays to in vivo murine disease models of inflammation, ischemia-reperfusion injury, and sepsis, thereby accelerating preclinical development and reducing the need for multiple tool compounds.

Orthogonal Validation of RIPK3-Dependent Phenotypes to Mitigate Off-Target Artifacts

Given the well-documented off-target liabilities of early RIPK3 inhibitors, including the on-target apoptotic toxicity of GSK'872 [2], the distinct thieno[2,3-g]quinolin-8-amine chemical scaffold of Ripk3-IN-2 provides a valuable orthogonal approach for validating RIPK3-dependent biological effects. By comparing results obtained with Ripk3-IN-2 against those from structurally dissimilar inhibitors, researchers can more confidently attribute observed phenotypes to bona fide RIPK3 inhibition, thereby strengthening the rigor and reproducibility of their findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripk3-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.